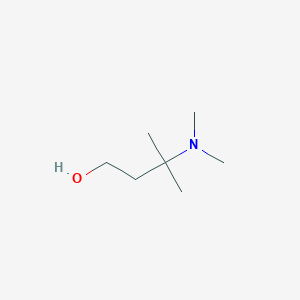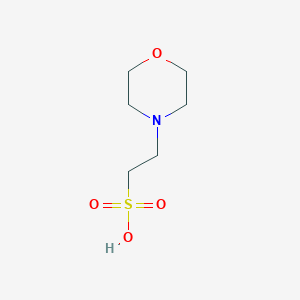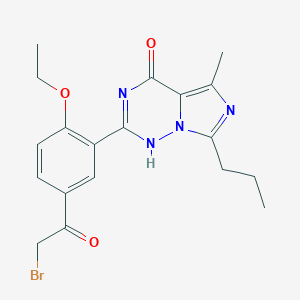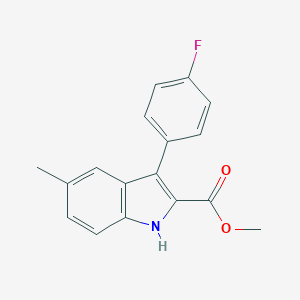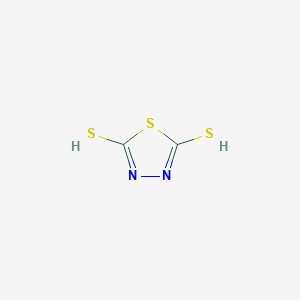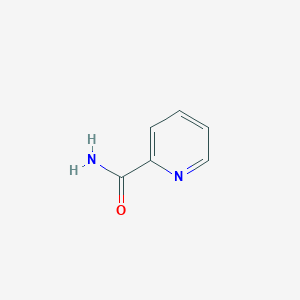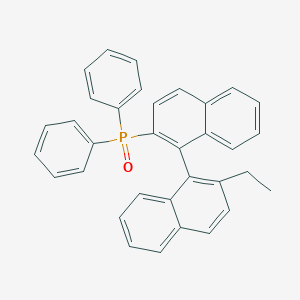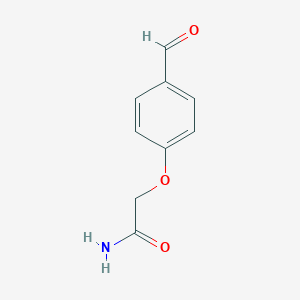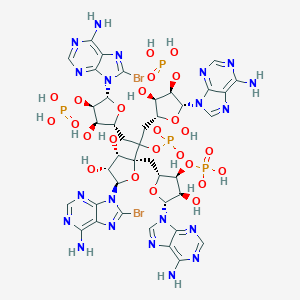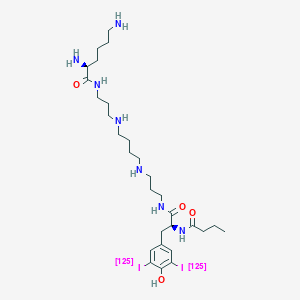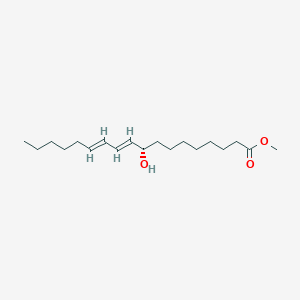![molecular formula C9H7N3O B143020 2-[1,2,4]Triazol-1-yl-benzaldehído CAS No. 138479-53-5](/img/structure/B143020.png)
2-[1,2,4]Triazol-1-yl-benzaldehído
Descripción general
Descripción
2-[1,2,4]Triazol-1-yl-benzaldehyde is an organic compound that belongs to the class of triazole derivatives. It is characterized by the presence of a triazole ring attached to a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Mecanismo De Acción
Target of Action
The primary target of 2-[1,2,4]Triazol-1-yl-benzaldehyde is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given its interaction with the aromatase enzyme, it may influence theestrogen biosynthesis pathway . The downstream effects of this interaction could include alterations in hormone levels and related physiological processes.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that 2-[1,2,4]Triazol-1-yl-benzaldehyde may also have potential anticancer effects.
Análisis Bioquímico
Biochemical Properties
It is known that 1,2,4-triazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines . These compounds can inhibit the proliferation of cancer cells and induce apoptosis
Molecular Mechanism
Some 1,2,4-triazole derivatives have been shown to bind to the aromatase enzyme, potentially inhibiting its activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,2,4]Triazol-1-yl-benzaldehyde typically involves the reaction of benzaldehyde with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-[1,2,4]Triazol-1-yl-benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-[1,2,4]Triazol-1-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-[1,2,4]Triazol-1-yl-benzoic acid.
Reduction: 2-[1,2,4]Triazol-1-yl-benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 1,2,4-Triazole derivatives with different substituents on the benzene ring
Uniqueness: 2-[1,2,4]Triazol-1-yl-benzaldehyde is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and biological activity. The presence of both the triazole ring and the aldehyde group provides multiple sites for chemical modification, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOWYKORVDKYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393425 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138479-53-5 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


